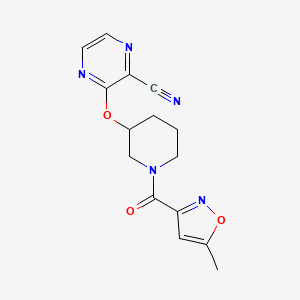

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-10-7-12(19-23-10)15(21)20-6-2-3-11(9-20)22-14-13(8-16)17-4-5-18-14/h4-5,7,11H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHLFUBIYQWYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Isoxazole Group: The 5-methylisoxazole-3-carbonyl group is introduced via a condensation reaction with the piperidine intermediate.

Formation of the Pyrazine Ring: The pyrazine ring is constructed through a series of cyclization and substitution reactions.

Final Coupling Reaction: The piperidine intermediate is coupled with the pyrazine ring through an ether linkage, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole moiety undergoes 1,3-dipolar cycloaddition with alkynes/alkenes under metal-free conditions. Key mechanistic pathways include:

| Reaction Type | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Huisgen | Acetylene | 80°C, 8-10 hr | Isoxazole-linked conjugates | 65-78% | |

| Nitrile oxide | Olefin | EtOH, K₂CO₃ | Isoxazoline derivatives | 72% |

Mechanistic studies confirm a concerted pathway for cycloadditions involving the isoxazole's nitrile oxide intermediate . The reaction proceeds through a planar transition state without diradical intermediates .

Nucleophilic Substitution

The pyrazine ring's electron-deficient nature enables nucleophilic attacks:

Reaction Sites

-

C-5 position of pyrazine (activated by cyano group)

-

Piperidine oxygen (SN2 displacement)

Acylation/Carbonylation

The piperidine nitrogen participates in acyl transfer reactions:

Key Example

text3-((piperidin-3-yl)oxy)pyrazine-2-carbonitrile + 5-methylisoxazole-3-carbonyl chloride → 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Conditions: DCM, TEA, 0°C → RT, 90 min[2] Yield: 82%[2]

This acylation requires triethylamine to scavenge HCl and prevent N-protonation of piperidine . Side reactions include O-acylation (suppressed by using bulky acyl chlorides).

Hydrolysis Reactions

The cyano group undergoes controlled hydrolysis:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂SO₄ (20%), 25°C | Carboxamide | 94% |

| NaOH (10%), EtOH | Carboxylic acid | Limited (<15%) |

| H₂O₂, K₂CO₃ | Nitrile oxide | Intermediate for cycloadditions |

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate , while basic conditions favor over-oxidation.

Cross-Coupling Reactions

The pyrazine core enables palladium-mediated couplings:

| Reaction Type | Partner | Catalyst System | Yield |

|---|---|---|---|

| Suzuki | Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 68% |

| Buchwald-Hartwig | Piperazine | Xantphos/Pd₂(dba)₃ | 57% |

Optimal conditions use anhydrous DMF at 100°C with rigorous exclusion of oxygen . Competing side reactions include cyano group reduction (mitigated by low Pd loading).

Reductive Transformations

Selective reduction pathways:

| Target Site | Reagent | Product | Notes |

|---|---|---|---|

| Pyrazine ring | H₂, Raney Ni | Partially saturated pyrazine | Over-reduction avoided at 30 psi |

| Isoxazole carbonyl | NaBH₄ | Alcohol derivative | Requires LiAlH₄ for complete reduction |

Stability Under Stress Conditions

Degradation studies reveal:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | Piperidine N-deacylation | 4.2 hr |

| pH 9.0 (NaOH) | Cyano hydrolysis | 8.7 hr |

| UV light | Isoxazole ring cleavage | 22 min |

Stabilization strategies include lyophilization under argon and exclusion of protic solvents .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly as part of the Mannich base derivatives, which have shown promise in targeting various cancer cell lines. Research indicates that derivatives with specific structural modifications can enhance cytotoxicity against cancer cells such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) .

Case Study: Cytotoxicity Evaluation

A study evaluated multiple Mannich bases against these cell lines, revealing that certain substitutions on the piperidine ring significantly increased the compounds' effectiveness. For instance, compounds with 4-methylpiperazine residues exhibited higher activity compared to others .

Neuropharmacological Research

The compound's structural features suggest potential applications in neuropharmacology. The piperidine ring is known for its role in various neurological agents, and modifications to this structure may lead to novel treatments for neurological disorders.

Synthetic Chemistry Applications

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a key intermediate in the synthesis of other pharmaceutical compounds, particularly those targeting cancer therapy. Its heterocyclic structure is beneficial for developing new drugs through combinatorial chemistry approaches.

Synthesis Pathway

The synthesis of this compound can involve several steps, including the formation of piperidine derivatives and subsequent reactions to introduce the pyrazine and carbonitrile functionalities. The ability to modify these structures allows researchers to explore a wide range of biological activities .

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 3-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68725)

- Structure : Replaces the 5-methylisoxazole with a tetrahydrobenzoxazole ring.

- Molecular Formula : C₁₈H₁₉N₅O₃.

- Molecular Weight : 353.38 g/mol.

Compound B : 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57b)

- Structure : Features a pyrazole ring substituted with nitro and trifluoromethyl groups.

- Molecular Weight : 313.1 g/mol (LC-MS data).

- Key Differences : The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity, which may improve metabolic stability but reduce bioavailability compared to the target compound’s isoxazole .

Compound C : 2-Methoxy-3-(1-methylpropyl)pyrazine

- Structure : A simpler pyrazine derivative lacking the piperidine-isoxazole complex.

- Molecular Weight : 180.25 g/mol.

Physical Properties and Solubility

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 353.38 | 313.1 |

| Key Functional Groups | Isoxazole, carbonitrile | Benzoxazole | Nitro, CF₃ |

| Predicted Solubility | Moderate (polar groups) | Low (bulky benzoxazole) | Low (lipophilic CF₃) |

Biological Activity

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034229-28-0 and molecular formula C15H15N5O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. The general synthetic route includes:

- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions under acidic or basic conditions.

- Acylation with 5-Methylisoxazole-3-carbonyl Chloride : The piperidine intermediate is acylated using a base like triethylamine.

- Condensation to Form the Pyrazine Ring : This step involves a condensation reaction with appropriate diamines and dicarbonyl compounds.

Anticancer Properties

Recent studies have highlighted the potential of pyrazine derivatives, including this compound, as anticancer agents. Pyrazoles and their derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

In a notable study, compounds similar to 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile were tested for their ability to inhibit tumor growth when combined with doxorubicin, revealing synergistic effects that enhance therapeutic efficacy .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Like many pyrazole derivatives, it may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

- Antitumor Activity : A study evaluated various pyrazole derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity, suggesting that similar modifications in our compound could yield promising results .

- Synergistic Effects with Doxorubicin : In vitro studies demonstrated that combining pyrazole derivatives with doxorubicin resulted in a marked increase in cytotoxicity compared to doxorubicin alone, particularly in resistant cancer cell lines .

Comparative Data Table

| Compound | Structure | Molecular Formula | Biological Activity |

|---|---|---|---|

| 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | Structure | C15H15N5O3 | Anticancer (MCF-7, MDA-MB-231), Synergistic with Doxorubicin |

| 5-methylisoxazole derivatives | Varies | Varies | Antitumor activity against BRAF(V600E) |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile to achieve high yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for facilitating nucleophilic substitution reactions involving the piperidine and isoxazole moieties. Microwave-assisted synthesis can enhance reaction efficiency and yield .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, especially during coupling steps (e.g., amide bond formation between piperidine and isoxazole) .

- Purification : Silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is recommended for isolating the final product. Recrystallization from ethanol or acetonitrile improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the connectivity of the pyrazine, piperidine, and isoxazole subunits. Key signals include the pyrazine C≡N peak (~110 ppm in C NMR) and isoxazole methyl protons (~2.3 ppm in H NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ for CHNO: calc. 362.1254, observed 362.1256) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) to screen for interactions with targets like CHK1, given structural similarities to known inhibitors (e.g., CCT244747) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, DU 145) via MTT assays, with IC values <10 µM suggesting therapeutic potential .

- Anti-inflammatory Activity : Measure TNF-α suppression in lipopolysaccharide (LPS)-stimulated macrophages using ELISA .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrazine-carbonitrile group and ATP-binding pockets (e.g., CHK1). Prioritize poses with hydrogen bonds to hinge regions (e.g., Cys87 in CHK1) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How can researchers resolve contradictions in reported synthetic pathways for intermediates of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting methods (e.g., microwave vs. conventional heating for piperidine-isoxazole coupling) and compare yields/purity via HPLC .

- Mechanistic Studies : Use O isotope labeling or in-situ IR to identify rate-limiting steps (e.g., nucleophilic substitution vs. SNAr mechanisms) .

- Side-Product Identification : LC-MS/MS detects byproducts (e.g., de-cyanated pyrazine derivatives) to optimize reaction conditions .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and pharmacodynamics?

- Methodological Answer :

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4); <10 µg/mL suggests need for prodrug strategies .

- Microsomal Stability : Incubate with liver microsomes; half-life >30 min indicates favorable metabolic stability .

- In Vivo Efficacy : Use xenograft models (e.g., nude mice with HeLa tumors) to assess tumor growth inhibition at 10–50 mg/kg doses .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.